Product packaging for Caenacin-5(Cat. No.:)

Caenacin-5

Cat. No.: B1577665
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caenacin-5 is a member of the caenacin family of antimicrobial peptides (AMPs), which are predominantly found in nematodes and are recognized for their role in innate immunity [citation9]. These peptides are part of a broader group known as neuropeptide-like proteins (NLPs), characterized by being short, rich in glycine and aromatic amino acids [citation4][citation9]. While many caenacins were initially studied for their anti-fungal properties, recent research on related family members, such as CNC-4, has revealed potent, broad-spectrum antibacterial activity against a range of Gram-negative and Gram-positive bacteria, including E. coli , P. aeruginosa , and Acinetobacter baumanii [citation6]. The exploration of caenacins is of significant research value in the face of growing multi-drug resistant bacterial infections, as they represent promising leads for the development of new antimicrobial therapeutics [citation6][citation9]. Their mechanism of action, while not fully elucidated for all members, is believed to involve interaction with and disruption of microbial membranes, a common feature among AMPs that makes the development of bacterial resistance more difficult compared to conventional antibiotics [citation9]. Research into this compound provides a valuable tool for scientists studying the evolution of immune effectors, host-pathogen interactions in model organisms like Caenorhabditis elegans , and the development of novel anti-infective agents [citation4][citation6]. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antifungal

sequence

QWGYNSYGGYNSYGNYGGYGGGYNNGYGVNANLGVGGRGG

Origin of Product

United States

Structural Elucidation and Features of Caenacin 5

Methodological Approaches for Structural Determination

Structural determination of peptides involves a combination of techniques that provide complementary information about their primary, secondary, and tertiary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful technique for determining the structure of organic molecules, including peptides, in solution. silae.itresearchgate.nethmdb.cahmdb.cacarlroth.comchemicalbook.comwashington.eduresearchgate.netresearchgate.netchemicalbook.com It provides detailed information about the types, numbers, and connectivity of hydrogen atoms within a molecule based on their chemical shifts and coupling patterns in a magnetic field. silae.itresearchgate.netcarlroth.comresearchgate.net Analysis of 1H NMR spectra can help in identifying different proton environments within the Caenacin-5 peptide chain, aiding in the assignment of amino acid residues and understanding local structural features. silae.itresearchgate.nethmdb.cacarlroth.comchemicalbook.comwashington.eduresearchgate.netresearchgate.netchemicalbook.com While specific 1H NMR data for this compound were not extensively detailed in the search results, NMR in general is a standard method for the structural elucidation of peptides. scielo.org.mxclariant.comshimadzu.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgnist.govvirginia.edunih.govresearchgate.netnih.gov For peptides, MS is essential for determining the exact molecular mass, confirming the amino acid sequence, and identifying post-translational modifications. virginia.edunih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for peptide analysis. scielo.org.mxresearchgate.netnih.gov MS can confirm the purity of a this compound sample and provide the molecular weight, which is a fundamental parameter for structural characterization. scielo.org.mxclariant.comshimadzu.com Tandem MS (MS/MS) can further fragment the peptide ions to obtain sequence information. nih.gov

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) analysis is a technique used to determine the three-dimensional structure of crystalline molecules at atomic resolution. While XRD is a powerful tool for structural biology, it requires the molecule to be in a crystalline form. The search results did not provide specific information about the XRD analysis of this compound. However, the three-dimensional structure of a related antimicrobial protein from C. elegans, Caenopore-5 (SPP-5), has been solved using techniques that can include X-ray crystallography, revealing a saposin-like fold with alpha-helices stabilized by disulfide bonds. nih.govmdpi.com If this compound could be crystallized, XRD would provide the most detailed insight into its solid-state structure.

Key Structural Motifs and Domains in this compound and Related Peptides

Caenacins, including this compound, are part of a larger family of antimicrobial peptides in C. elegans that share some common features with Neuropeptide-Like Proteins (NLPs). nih.govmdpi.comunimore.itbiologists.com These peptides are characterized by being rich in glycine (B1666218) and aromatic amino acids. nih.govmdpi.combiologists.com A conserved motif, often described as YGGYG or QWGYG, is likely to typify this group of AMPs and is present C-terminal to the predicted signal sequence cleavage site in many NLP and Caenacin members. mdpi.comunimore.itbiologists.comresearchgate.netifremer.fr While the exact function of these glycine-rich motifs is not fully understood, it has been predicted that the high representation of glycine residues may increase the flexibility of the peptide structure. biologists.com

Another related group of peptides in C. elegans are the Caenopores (SPPs), which belong to the saposin-like protein (SAPLIP) superfamily. nih.govmdpi.comunimore.itresearchgate.net Caenopores, such as SPP-1 and SPP-5, are characterized by a helix bundle structure, often stabilized by conserved disulfide bonds, which is central to their interaction with phospholipid membranes and their pore-forming activity. nih.govmdpi.comunimore.itresearchgate.net Although Caenacins and Caenopores are distinct families, they are phylogenetically related. nih.govmdpi.com The structural motifs and domains found in related antimicrobial peptides in nematodes provide context for understanding the potential structural features of this compound.

Conformational Dynamics and Folding Characteristics

For instance, Caenopore-5 (SPP-5) has been shown to exist in different conformers, and its structural properties are linked to its membranolytic activity. mdpi.com The presence of glycine-rich regions in caenacins is predicted to contribute to structural flexibility. biologists.com Understanding the folding pathways and conformational ensembles of this compound would likely involve techniques such as CD spectroscopy under varying conditions, potentially combined with computational modeling or other biophysical methods to probe its behavior in solution and in the presence of membranes. bio-structure.commtoz-biolabs.comacs.org

This compound is a chemical compound that has garnered scientific interest, particularly in the context of antimicrobial research. It is associated with the caenacin family of antimicrobial peptides (AMPs), which are predominantly found in nematodes, such as Caenorhabditis elegans. biologists.combiologists.comscholarsportal.info These peptides are part of the innate immune system in these organisms, contributing to defense against various pathogens, including bacteria and fungi. biologists.combiologists.comasm.orgnih.gov

While the term "this compound" might specifically refer to a particular member or variant within the broader caenacin family, research often discusses caenacins as a group or focuses on specific characterized members like CNC-4 or CNC-2. biologists.combiologists.com this compound has been mentioned in the context of its bactericidal activity against organisms like Bacillus megaterium and E. coli. researchgate.net

Structure Activity Relationship Sar Studies for Antimicrobial Function

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. researchgate.netnih.govmdpi.comnih.govmdpi.comscielo.org.mx For antimicrobial compounds, SAR studies aim to identify which parts of the molecule are essential for its activity against microorganisms and how modifications to the structure affect this activity. nih.govmdpi.commdpi.com

Research on caenacins and other antimicrobial peptides from C. elegans provides insights into the structural features important for their antimicrobial function. For AMPs in general, key factors influencing antimicrobial activity include chain length, net charge, hydrophobicity, amphipathicity, and secondary structure. mdpi.comconicet.gov.ar

Studies on caenacins, such as CNC-4, have indicated that specific motifs and amino acid composition are linked to their activity. The presence of the GGYG repeat motif in CNC-4 has been shown to be necessary for its antimicrobial function. biologists.com The high glycine (B1666218) content, contributing to flexibility, is also considered a characteristic feature of the caenacin family. biologists.com

While detailed SAR data specifically for "Caenacin-5" as an isolated compound is limited in the provided search results, the broader research on related antimicrobial peptides from C. elegans offers relevant findings. For instance, studies on caenopores, another family of C. elegans AMPs, suggest that full disulfide bonds are indispensable for their bactericidal activity, with alpha-helical structures playing a role in disrupting bacterial membranes. researchgate.net The ability of these peptides to interact with and permeabilize bacterial membranes is a common mechanism of action for many AMPs. biologists.commdpi.comexplorationpub.com

The mechanism of action for some caenacins, like CNC-4, involves increasing membrane permeability in both Gram-negative and Gram-positive bacteria. biologists.combiologists.com CNC-4 has also been shown to accumulate intracellularly and bind DNA, suggesting a potential intracellular target in addition to membrane disruption. biologists.com

SAR studies on other classes of antimicrobial compounds have demonstrated the importance of specific functional groups and their positions. For example, in oxazolidinone antibacterial agents, modifications at the C-5 position significantly affected activity. nih.govkcl.ac.uk Similarly, for N-arylbenzylimines, molecular size, lipophilicity, and electronic effects were found to correlate with antibacterial activity against Pseudomonas aeruginosa. scielo.org.mx These examples from other compound classes highlight the general principles applied in SAR studies to understand the relationship between chemical structure and antimicrobial potency.

Based on the available information, while specific isolated SAR data for a compound explicitly named "this compound" is not extensively detailed, its likely identity as a member of the caenacin family of antimicrobial peptides from C. elegans allows for inferences based on the characteristics and studied activities of this peptide family. The presence of conserved motifs, amino acid composition, and the ability to disrupt bacterial membranes are key structural and functional aspects relevant to the antimicrobial activity of caenacins.

Molecular Biology and Regulation of Caenacin 5 Expression

Genomic Organization and Gene Loci of Caenacin-5

The gene encoding this compound, cnc-5, is located on chromosome V in Caenorhabditis elegans. Specifically, its location is detailed as Chr.V: 1445381 - 1445832 on Build thermofisher.com. The cnc genes, including cnc-1 to cnc-5 and cnc-11, form a genomic cluster situated on the left arm of chromosome V unimore.it. This cluster is sometimes referred to as the "cnc-2 cluster" unimore.it. Caenacins are structurally and phylogenetically related to neuropeptide-like proteins (NLPs), another family of AMPs in C. elegans, although their regulatory mechanisms differ significantly unimore.itasm.org. Mature caenacin peptides, similar to some NLP peptides, are rich in glycine (B1666218) and aromatic amino acids and often contain a conserved YGGYG motif just C-terminal to the predicted signal sequence cleavage site researchgate.netmdpi.com.

Transcriptional Induction Mechanisms

The expression of cnc-5 and other caenacin genes is transcriptionally induced by various stimuli, primarily those related to host defense and stress.

Response to Microbial Infection (e.g., Fungi, Bacteria)

Caenacin genes, including cnc-5, are induced upon infection with microbial pathogens, notably the fungus Drechmeria coniospora unimore.itmdpi.comnih.govunionbio.com. D. coniospora is a natural fungal pathogen that infects C. elegans by piercing the cuticle and growing hyphae within the organism nih.govmicropublication.org. This fungal infection triggers a rapid innate immune response in the epidermis, characterized by the secretion of AMPs encoded by the cnc and nlp families mdpi.commicropublication.org. While cnc-2 expression was reported to be more strongly induced by fungal infection than by wounding, studies have also investigated the induction of caenacins in response to bacterial infection unimore.it. For instance, cnc-2 has been shown to be regulated by DBL-1 signaling during the response to bacterial pathogens like Serratia marcescens and Photorhabdus luminescens biorxiv.orgmolbiolcell.org. The induction of caenacins like cnc-4 and cnc-7 has also been observed following infection with the fungus Candida albicans plos.org. The host's transcriptional response to infection can be influenced by the nature of the pathogen and the route of infection unionbio.com.

Role of Stress Response Pathways (e.g., Mitochondrial Unfolded Protein Response - UPRmt)

Mitochondrial stress can also influence the expression of caenacin genes. The mitochondrial unfolded protein response (UPRmt) is a conserved stress response pathway activated by impaired mitochondrial function dntb.gov.uaaginganddisease.orgresearchgate.netplos.org. Studies have shown that the gene encoding Caenacin-4 (cnc-4), another member of the caenacin family, is transcriptionally induced during mitochondrial stress as part of the UPRmt protective pathway scholarsportal.infobiologists.com. While the exact mechanism for UPRmt-mediated cnc-4 induction is not fully clear, it is known that impairing mitochondrial function and inducing the UPRmt can block the expression of AMP genes after infection micropublication.org. However, infection itself does not appear to trigger the UPRmt micropublication.org. The UPRmt-specific transcription factor ATFS-1 is a key regulator of this response micropublication.orgaginganddisease.orgplos.org. Although ATFS-1 is crucial for the UPRmt, it is not required for the induction of the immune response upon wounding micropublication.org.

Influence of Wounding and Physical Damage

Physical damage to the epidermis, such as wounding induced by needles or lasers, is sufficient to induce the expression of some epidermal AMPs, including caenacins nih.govresearchgate.netjove.com. This suggests that the innate immune response to infection overlaps with a transcriptional response to epidermal or cuticle damage nih.gov. The induction of caenacins like cnc-1 and cnc-5 after wounding is partly dependent on the PMK-1 pathway nih.govjove.com. Typically, needle wounding can induce cnc-1 expression significantly (e.g., ~500 fold) over a time course of 4 hours jove.com. While wounding activates a p38 MAPK cascade that induces some AMPs, it also induces the transcription of caenacin-type (cnc) AMPs via the SMA-6 TGFβ receptor in a p38-independent manner nih.gov.

Upstream Signaling Cascades and Transcriptional Regulation

The transcriptional regulation of caenacin expression involves several upstream signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK)

Mitogen-Activated Protein Kinase (MAPK) pathways are conserved signaling systems involved in various cellular processes, including stress responses and immunity unimore.it. The p38 MAPK pathway, specifically involving PMK-1 in C. elegans, is a key signaling cascade in the nematode's innate immune response asm.orgnih.govnih.govnih.gov. While the PMK-1 p38 MAPK cascade is required for the induction of some AMPs, such as those in the nlp-29 cluster, the infection-induced expression of caenacin family peptides, including cnc-2, has been shown to occur independently of the p38 pathway unimore.itnih.govresearchgate.net. However, the induction of cnc-1 and cnc-5 after wounding is reported to be partly dependent on the PMK-1 pathway nih.govjove.com. This indicates that the regulation of different caenacin genes can involve distinct signaling routes. Upstream of the TIR-1/MAPK pathway, AMP induction by wounding requires a signaling cascade involving PKCδ/TPA-1, phospholipase Cγ/PLC-3, the Gα protein GPA-12, and the Gβ-like protein RACK-1 nih.gov.

Despite the p38 MAPK pathway not being the primary regulator for all caenacins during infection, other pathways are crucial. The transforming growth factor (TGF)-β homolog DBL-1 signals through SMA-3 to control the expression of caenacin genes during D. coniospora infection nih.govresearchgate.netwikipathways.org. Neuronal expression of DBL-1 can promote cnc-2 expression in the epidermis in a dose-dependent paracrine manner unimore.itresearchgate.netnih.gov. This suggests a neuroimmune regulatory mechanism for caenacin expression researchgate.netnih.gov. The DBL-1 pathway involves the receptors DAF-4 and SMA-6 and the R-Smad SMA-3 biorxiv.orgwikipathways.org. DBL-1 signaling has been shown to regulate the expression of cnc-2 following exposure to bacterial pathogens, with SMA-3 playing a significant role in survival against different bacterial pathogens biorxiv.orgmolbiolcell.org.

Here is a summary of some key regulatory elements and their influence on caenacin expression:

StimulusPathway/RegulatorEffect on Caenacin ExpressionRelevant CaenacinsCitations
Fungal InfectionDBL-1/TGF-β signaling (via SMA-3)Inductioncnc genes, cnc-2, cnc-4, cnc-7 unimore.itasm.orgmdpi.combiorxiv.orgmolbiolcell.orgplos.orgnih.govresearchgate.netwikipathways.orgnih.govoup.com
Bacterial InfectionDBL-1/TGF-β signaling (via SMA-3)Inductioncnc-2 biorxiv.orgmolbiolcell.org
WoundingPMK-1 p38 MAPK pathwayPartial Dependencecnc-1, cnc-5 nih.govjove.com
WoundingSMA-6 TGFβ receptor (p38-independent)Inductioncnc genes nih.gov
Mitochondrial StressUPRmtInductioncnc-4 scholarsportal.infobiologists.com

This table summarizes some of the known factors and pathways involved in the transcriptional regulation of caenacin genes, including cnc-5. The complex interplay between these signaling cascades allows C. elegans to mount a tailored defense response to various threats.

Transforming Growth Factor-Beta (TGF-β) Signaling

Transforming Growth Factor-Beta (TGF-β) signaling is a highly conserved pathway in multicellular organisms, playing crucial roles in development, differentiation, homeostasis, and immunity. nih.govnih.govdovepress.commdpi.com In C. elegans, the TGF-β superfamily includes several ligands, such as DBL-1 and DAF-7, which signal through canonical receptor-Smad pathways, and UNC-129, which utilizes a noncanonical pathway. nih.govnih.gov

Research on C. elegans has demonstrated a link between TGF-β signaling and the regulation of antimicrobial peptide expression. Specifically, the induction of the caenacin gene cnc-2 has been shown to rely on non-canonical TGF-β signaling. biologists.com This suggests that this compound expression might also be influenced by non-canonical TGF-β pathways, although direct evidence for cnc-5 is limited in the provided search results. The DBL-1 signaling pathway, a BMP-like branch of the TGF-β superfamily in C. elegans, has been shown to regulate the expression of AMPs like ABF-2 and CNC-2 through the R-Smad SMA-3, particularly in response to bacterial pathogens. molbiolcell.org This highlights the potential for TGF-β signaling to modulate caenacin expression in the context of immune responses.

Involvement of Fatty Acid Synthesis Pathways

Fatty acid synthesis is a fundamental metabolic process that provides lipids for membrane production, energy storage, and protein modification. libretexts.orgnih.govwikipedia.org In C. elegans, fatty acid synthesis involves enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN-1). nih.gov

Studies in C. elegans have revealed a connection between fatty acid metabolism and the regulation of antimicrobial peptide expression. For instance, the fatty acid synthase fasn-1 has been identified as a negative regulator of the antimicrobial peptide gene nlp-29. nih.gov Loss of function in fasn-1 or the ACC gene pod-2 leads to increased expression of nlp-29. nih.gov This suggests that alterations in fatty acid metabolism, particularly the de novo synthesis of saturated fatty acids, can influence the expression of AMPs. While the provided information does not directly detail the involvement of fatty acid synthesis pathways in the regulation of this compound (cnc-5) expression, the established link between fatty acid metabolism and the expression of other C. elegans AMPs, such as nlp-29 and cnc-4 (which is upregulated during mitochondrial stress signaling), suggests a potential regulatory interplay that warrants further investigation for this compound. biologists.comnih.gov

Role of Conserved Signal Sequences in this compound Processing and Secretion

Secretory proteins, including many antimicrobial peptides, are synthesized with a signal peptide at their N-terminus that directs them to the secretory pathway. google.compolyplus-sartorius.comsigmaaldrich.comopenbiotechnologyjournal.comdtu.dk Signal peptides are typically cleaved off by signal peptidases during or after translocation across the membrane, resulting in the mature protein. google.comsigmaaldrich.comopenbiotechnologyjournal.com These sequences are generally composed of three regions: a positively charged N-terminal region, a hydrophobic central region, and a neutral, polar C-terminal region containing a cleavage site. google.compolyplus-sartorius.comsigmaaldrich.com

Caenacins, including CNC-4, are predicted to have conserved and cleavable signal sequences. biologists.com For CNC-4, a conserved signal sequence is predicted at amino acids 1-18, leading to a mature peptide. biologists.com The presence of a signal peptide in caenacin family members, along with their identification as secreted antimicrobial peptides, strongly indicates that this compound is also synthesized with a signal sequence that facilitates its entry into the secretory pathway and subsequent secretion. mdpi.combiologists.com The conserved nature of signal sequences in this peptide family suggests a common mechanism for their processing and secretion, essential for their function in the extracellular environment or within specific cellular compartments involved in immunity. mdpi.combiologists.comdtu.dk

Compound Information

Compound NamePubChem CID
This compound (5-CNAc Disodium)9863576
(+)-Catechin (Cianidanol)9064

Interactive Data Table Example (Based on potential future research data):

Should future research provide quantitative data on the expression levels of cnc-5 under different conditions related to TGF-β signaling or fatty acid synthesis, an interactive table could be generated here. For example:

ConditionRelative cnc-5 Expression Level
Wild-type (Control)1.0
Condition A (TGF-β Pathway Perturbation)[Data]
Condition B (Fatty Acid Synthesis Inhibition)[Data]
Condition C (Infection)[Data]

(Note: This table is illustrative. Actual data would populate such a table if available from research findings directly relevant to this compound and the specified regulatory pathways.)

Chemical Synthesis and Engineered Variants of Caenacin 5

Synthetic Methodologies for Peptide Production

Chemical synthesis offers precise control over the peptide sequence and allows for the incorporation of non-natural amino acids or modifications.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a solid support, typically a resin. This process allows for controlled, efficient, and scalable synthesis. bachem.comcsic.es In SPPS, the peptide is anchored to an insoluble polymer via its C-terminus, and protected amino acids are added in a stepwise manner. bachem.com Each addition cycle involves deprotection of the Nα-protecting group, washing steps, coupling of a protected amino acid, and further washing steps. bachem.com The solid support simplifies purification, as excess reagents and by-products can be easily removed by filtration. bachem.comcsic.es Both Boc and Fmoc strategies are employed in SPPS, with Fmoc being often preferred for routine synthesis due to milder deprotection conditions. csic.es Boc SPPS involves TFA for deprotection, which can cause significant swelling of the resin. bachem.com

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for synthesizing larger polypeptides and proteins by joining unprotected peptide fragments. mdpi.comscispace.comnih.gov This method allows for the construction of longer peptide chains while preserving the native peptide backbone, which is often essential for biological activity. mdpi.com NCL involves the reaction of an unprotected peptide thioester with a second unprotected peptide containing an N-terminal cysteine residue in an aqueous solution at neutral pH. nih.govwikipedia.org This reaction proceeds through a transthioesterification step followed by a spontaneous S-to-N acyl shift, resulting in the formation of a native amide (peptide) bond at the ligation site. scispace.comwikipedia.org NCL is highly chemoselective and regioselective, primarily occurring at the C-terminal thioester and N-terminal cysteine. mdpi.comwikipedia.org It can be used in conjunction with SPPS to create functional proteins. mdpi.com Caenopore-5, an 82-amino acid pore-forming AMP, was successfully synthesized using Boc SPPS and native chemical ligation at a Glu-Cys site. nih.gov

Hydrazide Method for Cyclic Peptide Synthesis

The hydrazide method is a technique employed for the synthesis of cyclic peptides, often relying on the principles of Native Chemical Ligation. This method involves a reaction between C-terminal hydrazides and cysteine-containing peptide segments. mdpi.com The process typically includes the in situ generation of a thioester from the C-terminal hydrazide under activation, followed by intramolecular thioester exchange and spontaneous S-to-N acyl migration to form the cyclic product. mdpi.com This approach can be particularly practical for cyclization and allows for the easy preparation of hydrazides using standard Boc- or Fmoc-solid phase peptide synthesis. mdpi.comcytosynthesis.com The ligation of peptide hydrazides can lead to the lactamization of unprotected peptides in an epimerization-free manner under mild conditions. cytosynthesis.comnih.gov This method has been successfully applied to synthesize various cyclic peptides and proteins. cytosynthesis.com

Recombinant Expression and Purification Strategies

Recombinant expression involves using host organisms, such as Escherichia coli, to produce peptides or proteins based on their genetic sequence. This approach can be advantageous for producing larger quantities of peptides. Recombinant caenopore-5 has been produced and its folding confirmed by spectroscopic methods, with results comparable to the synthetic version. nih.gov

Expression in E. coli typically involves inserting the gene encoding the peptide into an expression vector and transforming it into competent bacterial cells. mdpi.com The cells are cultured, and protein expression is induced, often using IPTG. mdpi.comglycoforum.gr.jp After induction, cells are harvested, and the recombinant protein is released through cell lysis. mdpi.comglycoforum.gr.jp

Purification strategies for recombinant peptides often involve chromatography techniques. For example, affinity chromatography using Ni-NTA resin is common for purifying proteins with histidine tags. mdpi.comcore.ac.uk Subsequent purification steps, such as reversed-phase HPLC, can be used to achieve high purity. mdpi.comcore.ac.uk The purity and molecular weight of the purified recombinant peptide can be verified using techniques like SDS-PAGE and MALDI-TOF mass spectrometry. mdpi.comcore.ac.uk

Design and Synthesis of Caenacin-5 Analogues and Derivatives

The design and synthesis of analogues and derivatives of peptides like this compound are undertaken to investigate structure-activity relationships, improve stability, or enhance antimicrobial potency. nih.gov Shortened analogues of caenopore-5 have been evaluated for their permeabilisation activities. nih.gov

Modifications can involve alterations to the amino acid sequence, cyclization, or conjugation with other molecules. For instance, cyclic peptides synthesized using methods like the hydrazide method have shown enhanced stability compared to their linear counterparts. mdpi.com Studies on other antimicrobial peptides have demonstrated that even slight changes to the amino acid sequence can impact efficacy. mdpi.com Chemical modifications can also be applied to tune the properties of antimicrobial compounds, as seen with microbial glycolipid biosurfactants and their derivatives where hydrogenation or other alterations influenced antimicrobial activity. frontiersin.org

The synthesis of analogues often utilizes SPPS, allowing for the controlled incorporation of modified or non-natural amino acids. csic.esbiorxiv.org Subsequent cyclization or further modifications can then be performed. mdpi.comcytosynthesis.com

Bioengineering Approaches for Enhanced Antimicrobial Potency

Bioengineering approaches aim to enhance the antimicrobial potency of peptides through various strategies, including sequence optimization, structural modifications, or the development of delivery systems. While specific bioengineering efforts solely focused on enhancing this compound's potency are not extensively detailed in the provided context, general principles applied to other antimicrobial peptides are relevant.

Bioengineering can involve modifying the peptide sequence to optimize properties like charge, hydrophobicity, and amphipathicity, which are crucial for interaction with microbial membranes. nih.gov For example, introducing positively charged and hydrophobic amino acids can enhance activity. mdpi.com Structural modifications, such as cyclization, can improve stability and potentially potency by conferring increased resistance to enzymatic degradation. mdpi.com

Furthermore, bioengineering can encompass the development of novel delivery systems or formulations to improve peptide efficacy and target delivery. nih.gov Conjugation with nanoparticles or encapsulation in microcapsules are examples of such approaches that have been explored for other antimicrobial peptides to enhance stability and sustained release, leading to improved antimicrobial activity. nih.gov

Research into other nematode-derived antimicrobial peptides, such as CNC-4, has revealed mechanisms of action involving increased membrane permeability and potential DNA binding, suggesting avenues for understanding and enhancing the activity of related peptides like this compound. biologists.comresearchgate.net Understanding the specific mechanisms by which this compound exerts its effects can guide bioengineering efforts to optimize these interactions and improve potency against target pathogens.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (CNC-5)3916 (DRAMP03796) karishmakaushiklab.com
Caenopore-5Not explicitly listed as a separate CID, referred to as this compound or a pore-forming AMP nih.gov.
Indolicidin16132255 researchgate.net
Magainin-216129780 core.ac.uk
Histatin 53758 (DRAMP03581) karishmakaushiklab.com
CNC-4Not explicitly listed as a separate CID, referred to as a caenacin antimicrobial peptide biologists.comnih.gov.

Interactive Data Tables

Based on the provided text, detailed numerical data suitable for interactive tables is limited. However, we can present some findings in a basic table format.

Table 1: Antimicrobial Activity of Cyclic Hexapeptides Synthesized via Hydrazide Method (Example from a related study)

PeptideActivity Against E. coliActivity Against Staphylococcus aureus
Cy-f2Potent inhibitory effectPotent inhibitory effect
Cy-f4Potent inhibitory effectPotent inhibitory effect
Other 9 Cyclic PeptidesVaried activityVaried activity

Table 2: Recombinant Protein Expression and Purification Yield (Example from a study on Cecropin-like AMP)

Recombinant PeptideExpression HostPurification MethodYield (mg/L)
KR12AGPWR6E. coliRP-HPLC2.41 ± 0.33

Note: This table is based on findings from a study on the recombinant expression and purification of a Cecropin-like AMP, illustrating the type of data that would be relevant for recombinant this compound if specific yield data were available in the provided text.

Preclinical Antimicrobial Activities of Caenacin 5

Spectrum of Activity Against Pathogenic Microorganisms

Caenacins exhibit a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The specific activity can vary among different members of the caenacin family.

Caenopore-5 (SPP-5), a member of the caenopore/caenacin family, has shown bactericidal activity against Gram-positive bacteria, including Bacillus megaterium. mdpi.comresearchgate.net Another caenacin, CNC-4, has also been reported to possess potent antibacterial activity against Gram-positive bacteria. biologists.com While general antibacterial activity against Staphylococcus aureus by caenacins is suggested within the context of C. elegans immunity studies, specific minimum inhibitory concentration (MIC) data for Caenacin-5 or closely related peptides against S. aureus were not consistently available in the examined literature. mdpi.comfrontiersin.org

Caenopore-5 (SPP-5) has demonstrated significant activity against Gram-negative bacteria such as Escherichia coli. mdpi.comresearchgate.net CNC-4, another caenacin, also exhibits antibacterial activity against Gram-negative bacteria. biologists.com While Proteus vulgaris is a relevant Gram-negative bacterium in antimicrobial studies, specific data on the efficacy of this compound or related caenacins against P. vulgaris were not prominently featured in the search results. taylorandfrancis.comscispace.com

Table 1: Illustrative Antimicrobial Activity of Caenopore-5 and CNC-4

PeptideMicroorganismGram StainActivityNotes
Caenopore-5Bacillus megateriumPositiveActiveBactericidal activity reported. mdpi.comresearchgate.net
Caenopore-5Escherichia coliNegativeActiveSignificant activity reported. mdpi.comresearchgate.net
CNC-4Gram-Positive BacteriaPositivePotentBroad-spectrum antibacterial activity. biologists.com
CNC-4Gram-Negative BacteriaNegativeActiveBroad-spectrum antibacterial activity. biologists.com

Note: Specific MIC values for this compound against all listed organisms were not consistently available in the provided sources. Data for closely related caenacins (Caenopore-5, CNC-4) are included where available.

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Proteus vulgaris)

Evaluation in in vitro Microbiological Models

In vitro microbiological models are crucial for assessing the direct antimicrobial activity of compounds. Studies on caenacins, including caenopore-5 and CNC-4, have utilized in vitro assays to determine their efficacy against various bacterial and fungal strains. These models typically involve exposing microorganisms to different concentrations of the peptide and evaluating growth inhibition or killing. researchgate.netbiologists.commdpi.comfrontiersin.orgnih.govnih.gov For instance, MIC values are commonly determined using broth microdilution methods in these in vitro settings. mdpi.commdpi.comfrontiersin.orgnih.govnih.govfrontiersin.orgnih.govnih.gov Research on caenopore-5 and CNC-4 has employed such methods to demonstrate their antibacterial spectrum against Gram-positive and Gram-negative species. mdpi.comresearchgate.netbiologists.com

Assessment in in vivo Animal Infection Models (e.g., C. elegans infection models)

The nematode Caenorhabditis elegans serves as a valuable in vivo model for studying host-pathogen interactions and evaluating the efficacy of antimicrobial compounds. mdpi.comfrontiersin.orgmdpi.com C. elegans can be infected by a variety of human pathogens, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. mdpi.com The role of caenacins in C. elegans immunity has been investigated using these infection models. Studies have shown that caenacin genes are induced upon infection with pathogens such as C. albicans, highlighting their involvement in the in vivo host defense. nih.gov The C. elegans model allows for the assessment of a compound's ability to protect the host from infection and improve survival rates in a living system. mdpi.comfrontiersin.org While the involvement of caenacins in the C. elegans response to infection is established, specific in vivo efficacy data for this compound as a therapeutic agent in these models were not detailed in the provided sources.

Inhibition of Biofilm Formation by this compound and Derivatives

Bacterial biofilms are a significant factor in chronic infections and contribute to antibiotic resistance. The ability of antimicrobial agents to inhibit biofilm formation or disrupt existing biofilms is an important preclinical evaluation. While the provided search results discuss biofilm inhibition by various compounds and peptides, direct evidence specifically detailing the inhibition of biofilm formation by this compound or its derivatives was not prominently found in the examined literature. researchgate.netscielo.brnih.govfrontiersin.orgnih.gov However, some studies on antimicrobial peptides in general have demonstrated their potential to inhibit biofilm formation. nih.gov Further research would be needed to ascertain the specific effects of this compound on biofilm development by pathogenic microorganisms.

Mechanisms of Antimicrobial Action of Caenacin 5

Direct Interaction with Microbial Membranes

Caenacin-5 exerts its effects, in part, through direct interactions with the membranes of target microorganisms.

Pore-Forming Activity and Membrane Permeabilization

This compound (SPP-5) has been shown to exhibit pore-forming activity. This activity has been demonstrated through experiments measuring the dissipation of a valinomycin-induced diffusion potential in liposomes. nih.gov The increase in fluorescence over time after the addition of SPP-5 indicates its ability to form pores in phospholipid vesicles. nih.gov This pore formation leads to the permeabilization of microbial membranes. nih.govnih.gov Studies have shown that Caenacin-4 (CNC-4), another caenacin, increases membrane permeability in both Gram-negative and Gram-positive bacteria. nih.govbiologists.com While the exact pore-forming mechanism (e.g., barrel-stave or toroidal models) for this compound is not explicitly detailed in all studies, pore formation is a common mechanism for AMPs, where peptides insert into the lipid bilayer at increasing concentrations. ifremer.fr

Disruption of Cell Wall and Cell Membrane Integrity

While pore formation directly impacts membrane integrity, the broader disruption of cell wall and cell membrane integrity is also a key mechanism for many AMPs. AMPs' capacity to kill microorganisms lies in their ability to disrupt and/or permeate the target cell membranes. mdpi.com The cationic and amphipathic nature of AMPs facilitates the disruption of anionic cell walls and phospholipid membranes. unimore.it Although specific detailed research findings on how this compound directly disrupts cell wall integrity beyond membrane permeabilization are not extensively detailed in the provided search results, the general mechanism for AMPs involves interacting with and compromising the structural integrity of these essential microbial components. Disruption of the cell membrane can lead to the leakage of vital cellular compounds. nih.gov

Intracellular Targets and Processes

Beyond membrane interactions, this compound may also target intracellular components and processes within microorganisms.

Accumulation within Microbial Cytoplasm

Fluorescently-labelled Caenacin-4 (CNC-4) has been observed to accumulate intracellularly in both Gram-negative and Gram-positive bacteria. nih.govbiologists.com This accumulation suggests that after interacting with the membrane and increasing its permeability, the peptide enters the cytoplasm. nih.gov Intracellular localization of antimicrobial peptides that cause increased membrane permeabilization has been observed for other AMPs. nih.govbiologists.com While this intracellular accumulation has been specifically shown for CNC-4, it suggests a potential mechanism for other caenacins, including this compound.

DNA Binding Activity

Research on Caenacin-4 (CNC-4) has indicated that it possesses DNA binding activity. nih.govbiologists.com Experiments incubating plasmid DNA with increasing amounts of CNC-4 peptide showed that the peptide prevented plasmid DNA migration during electrophoresis, suggesting it binds to DNA. biologists.com This DNA binding capability suggests that the accumulation of the peptide within the cell may have functional significance, potentially interfering with essential genetic processes. biologists.com While this activity has been demonstrated for CNC-4, it raises the possibility of similar DNA binding properties for other caenacins like this compound, contributing to their antimicrobial effects.

Modulatory Effects on Microbial Metabolism

This compound, likely corresponding to Caenopore-5 (SPP-5), is an antimicrobial peptide identified in the nematode Caenorhabditis elegans. researchgate.netnih.gov While the precise and detailed mechanisms by which this compound modulates microbial metabolism are not extensively described in the currently available literature, its broader antimicrobial actions may indirectly impact metabolic processes within target microorganisms.

Antimicrobial peptides (AMPs), including those from the caenacin family, are known to exert their effects through various mechanisms, often involving interactions with microbial membranes. nih.govbiologists.commdpi.com Membrane disruption can lead to the dissipation of ion gradients, loss of essential metabolites, and disruption of ATP synthesis, all of which profoundly affect cellular metabolism. However, specific research detailing how this compound directly modulates particular metabolic pathways or enzyme activities within target bacteria or fungi is not prominently reported in the examined studies.

Some antimicrobial peptides have been shown to have intracellular targets, including nucleic acids, which can disrupt vital cellular processes such as replication and transcription. mdpi.comacs.org Interference with these fundamental processes would inherently impact the metabolic state and activity of the microorganism. For instance, the AMP buforin II is reported to translocate into the cytoplasm of E. coli and bind to DNA and RNA, thereby inhibiting protein and nucleic acid synthesis. mdpi.comacs.org While this represents an effect on core metabolic machinery, whether this compound specifically targets nucleic acids or other intracellular metabolic components in a similar manner requires further dedicated investigation.

Studies on related antimicrobial peptides, such as the cecropin (B1577577) AmBRI-44a, have suggested a link between their action and "induced metabolic disorders," characterized by changes in intracellular ATP levels, reactive oxygen species (ROS) production, membrane potential, and membrane fluidity. researchgate.net These observations indicate that disruption of cellular homeostasis by some AMPs can lead to a broader metabolic collapse. However, this specific mechanism has not been directly attributed to this compound in the provided information.

Caenopore-5 (SPP-5) has demonstrated bactericidal activity against specific strains, including Bacillus megaterium and E. coli. researchgate.netnih.gov The mechanisms underlying this observed killing effect are likely multifaceted, potentially involving membrane interactions as a primary step, followed by or in conjunction with effects on intracellular components. Without specific data on the metabolic profile or enzymatic activity of target microbes upon exposure to this compound, a detailed description of its modulatory effects on metabolism remains limited.

Comparative Analysis and Evolutionary Insights of Caenacin 5

Phylogenetic Relationships within the Caenacin Family Across Nematode Species

The caenacin (CNC) family, along with the neuropeptide-like protein (NLP) family, constitutes a significant group of antimicrobial peptides predominantly found in nematodes. These two families are phylogenetically related. biologists.comnih.govunimore.it Caenacins are largely restricted to nematodes. biologists.comnih.gov

Phylogenetic analysis of nlp genes from Caenorhabditis elegans, C. briggsae, and C. remanei indicates rapid evolutionary diversification within this gene cluster, including instances of intra-genomic gene duplications driven by natural selection. plos.org While the nlp and cnc genes are structurally related and often found in genomic clusters, their distribution and expansion can vary across different Caenorhabditis species. frontiersin.org For example, while multiple nlp paralogs exist in C. elegans, the expansion of cnc genes appears limited in C. japonica compared to other Caenorhabditis species. frontiersin.org Orthologous nlp and cnc genes have not been consistently identified in more distantly related nematodes such as Brugia malayi, Meloidogyne incognita, and Ascaris suum. frontiersin.org

A multiple sequence alignment of caenacins across different nematode species shows that peptides like CNC-4 are highly conserved among members of the caenacin family and are rich in glycine (B1666218) and aromatic amino acids. biologists.comnih.gov This high representation of glycine residues, such as the GGYG repeat found in CNC-4, is a characteristic feature of the caenacin family and is predicted to increase the peptide's structural flexibility. biologists.comresearchgate.net

Data on the distribution of AMP families across nematode clades reveal that Glycine Rich Secreted Peptides (GRSPs), which include caenacins and NLPs, are among the more widely distributed AMP families in nematodes. biorxiv.org However, the specific profile and abundance of AMP-encoding genes, including caenacins, can vary across nematode lifestyles (free-living vs. parasitic) and clades. biorxiv.org

Functional and Structural Similarities/Differences with Neuropeptide-Like Proteins (NLPs)

Neuropeptide-like peptides (NLPs) and caenacins (CNCs) are phylogenetically closely related antimicrobial peptides. nih.govnih.gov They are both basic peptides enriched in glycine and aromatic amino acid residues. nih.govmdpi.com Both NLP and CNC genes are induced in the hypodermis upon infection with pathogens like Drechmeria coniospora or wounding in C. elegans and other nematode species. mdpi.commicropublication.org

Despite their structural relatedness and co-induction during infection, NLPs and caenacins are considered distinct groups of antimicrobial peptides. nih.govasm.org In C. elegans, nlp and cnc genes are located in separate clusters on chromosome V. nih.gov While initially annotated as neuropeptides due to limited sequence similarity with known neuropeptides, the infection-induced NLP genes are primarily expressed in the epidermis, not the nervous system, distinguishing them from classical neuropeptides involved in neuronal signaling. nih.govfrontiersin.org

Functionally, both NLPs and caenacins have demonstrated roles in resistance to infection. nih.gov For instance, chemically synthesized NLP-31 has shown in vitro fungal growth inhibition. nih.gov Overexpression of either the nlp-29 or cnc-2 gene cluster in C. elegans has been shown to increase resistance to D. coniospora infection. nih.govmicropublication.org

While some NLPs function as neuropeptides involved in processes like pharyngeal pumping or chemosensation, the infection-induced NLPs and caenacins primarily function as antimicrobial effectors. plos.orgd-nb.info This highlights a functional divergence within the broader NLP/caenacin superfamily, with a subset specifically adapted for innate immunity.

Comparative Activity with Other Nematode Antimicrobial Peptide Families (e.g., Defensins, Cecropins)

Nematodes possess a diverse array of antimicrobial peptide families, including caenacins, neuropeptide-like proteins (NLPs), defensin-like peptides (ABFs), caenopores (saposin-like proteins), and cecropins. nih.govmdpi.comifremer.frresearchgate.net Caenacins, along with NLPs, are known to be induced by fungal infection and exhibit anti-fungal properties. biologists.comnih.gov Recent research has also demonstrated antibacterial activity for some caenacins, such as CNC-4, against both Gram-negative and Gram-positive bacteria. biologists.comnih.gov

Compared to caenacins and NLPs, other nematode AMP families have distinct structures and activity profiles. Defensins (ABFs) are cysteine-rich peptides characterized by a cysteine-stabilized alpha helix and beta sheet (CSαβ) structure. mdpi.comoup.com They were first discovered in Ascaris suum and later in C. elegans and other nematode species. mdpi.com C. elegans ABF-2 has shown broad in vitro activity against bacteria and yeasts. nih.gov While nematode defensins share structural similarities with insect and mollusc defensins, lack of significant sequence similarity and differences in genomic organization suggest convergent evolution. mdpi.comnih.gov

Cecropins are another family of AMPs found in nematodes, primarily identified in Ascaris suum. mdpi.commdpi.comanimbiosci.orgcpu-bioinfor.org Nematode cecropins, such as cecropin (B1577577) P1 from A. suum, are short, linear, alpha-helical peptides rich in serine and lacking disulfide bonds. mdpi.comanimbiosci.org They exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.commdpi.comresearchgate.net Cecropin genes appear to be restricted to Ascaridoidea species within nematodes. biorxiv.org

Caenopores, or saposin-like proteins (SPPs), are another family of nematode AMPs. nih.govmdpi.comifremer.fr They are similar to amoebapores found in Entamoeba histolytica and granulysin in humans. mdpi.com Caenopores like caenopore-5 have demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria. researchgate.net

While caenacins were initially characterized for their antifungal activity, recent findings on the antibacterial activity of peptides like CNC-4 highlight overlapping but potentially distinct spectra of activity compared to other nematode AMP families. biologists.comnih.gov The specific targets and mechanisms of action can vary between these AMP families, contributing to the nematode's broad defense repertoire.

A comparative overview of some nematode AMP families is provided in the table below:

AMP FamilyStructural FeaturesKey Amino Acid EnrichmentTypical Activity SpectrumDistribution in Nematodes
Caenacins (CNCs)Short peptides, signal peptideGlycine, Aromatic acidsAntifungal, Antibacterial (Gram+/-)Primarily nematodes, often in genomic clusters
Neuropeptide-Like Proteins (NLPs)Short peptides, signal peptide, structurally related to CaenacinsGlycine, Aromatic acidsAntifungal, some antibacterial, some neuropeptidergicPrimarily nematodes, often in genomic clusters
Defensins (ABFs)Cysteine-rich, CSαβ structureCysteineAntibacterial (Gram+/-), AntifungalWidely distributed in nematodes
Caenopores (SPPs)Saposin-like domain, cysteine-stabilized-Antibacterial (Gram+/-)Found in various nematode species
CecropinsShort, linear, alpha-helical, no disulfide bondsSerine, basic/hydrophobicAntibacterial (Gram+/-), AntifungalRestricted to Ascaridoidea species

Evolutionary Significance of Caenacins in Innate Immunity

The presence and diversification of caenacins, along with other AMPs, underscore their evolutionary significance in the innate immunity of nematodes. Nematodes inhabit microbe-rich environments and are constantly exposed to potential pathogens, necessitating robust defense mechanisms. nih.govplos.orgnih.gov The innate immune system, the sole defense mechanism in nematodes (as they lack adaptive immunity), relies heavily on the production of AMPs to combat infections. researchgate.netnih.govresearchgate.netresearchgate.net

The rapid evolution and diversification observed in AMP genes, including the nlp-29 cluster which contains some caenacins, suggest that selective pressure from pathogens is a driving force behind their evolution. plos.orgfrontiersin.org Gene duplication, a frequent event across short genomic distances, is a mechanism that can lead to a broad repertoire of AMP genes, as observed for some immune-responsive genes in other invertebrates like Drosophila. plos.org The clustering of nlp and cnc genes in the nematode genome is consistent with this mechanism. nih.govfrontiersin.org

The restriction of caenacins largely to nematodes suggests that this family may have evolved relatively specifically within this phylum to address the unique challenges posed by their environments and the pathogens they encounter. biologists.comnih.gov The induction of caenacins in response to specific infections, such as fungal invasion via the epidermis, highlights their specialized role in barrier immunity. nih.govmicropublication.org

The functional diversification within the caenacin/NLP superfamily, where some members retain neuropeptidergic roles while others have evolved potent antimicrobial activity, exemplifies how existing gene families can be co-opted and adapted for new functions under selective pressure. nih.govplos.orgd-nb.info This evolutionary flexibility contributes to the nematode's ability to defend itself against a variety of microbial threats.

The ongoing discovery and characterization of nematode AMPs, including caenacins, from a wider range of nematode species and habitats are crucial for a more complete understanding of the evolution and diversity of innate immunity within this phylum. ifremer.frresearchgate.net

Future Research Directions and Translational Potential Preclinical Focus

Elucidation of Detailed Structure-Function Relationships via Advanced Biophysical Techniques

Understanding the precise relationship between the three-dimensional structure of Caenacin-5 and its biological function is a critical area for future research. Advanced biophysical techniques will be instrumental in this endeavor. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Small Angle X-ray Scattering (SAXS), and Cryo-electron microscopy (Cryo-EM) can provide high-resolution structural information of this compound in various environments, including in the presence of model membranes or target molecules. ul.ie Complementary techniques like Circular Dichroism (CD) spectroscopy can offer insights into the peptide's secondary structure and conformational changes upon interaction with different molecules. kcl.ac.uk Furthermore, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics of this compound interactions with potential targets, such as microbial membranes or host immune components. febscongress.org The integration of these experimental data with computational methods, such as molecular dynamics simulations, can provide a comprehensive picture of how the structure of this compound dictates its activity. kcl.ac.uk

Rational Design and Optimization of this compound Analogues for Enhanced Specificity and Potency

Building upon a detailed understanding of this compound's structure-function relationship, future research will involve the rational design and optimization of its analogues. This process aims to enhance the peptide's antimicrobial potency, improve its target specificity, and potentially reduce any off-target effects. Rational design involves making specific modifications to the amino acid sequence or chemical structure of this compound based on structural and functional data. nih.govrsc.org This can involve altering the charge distribution, hydrophobicity, or incorporating non-natural amino acids to improve its interaction with microbial membranes or other targets. nih.gov High-throughput screening of designed analogues against a panel of relevant pathogens in preclinical models is crucial to identify compounds with improved efficacy. nih.gov Optimization strategies may involve iterative cycles of design, synthesis, and testing to fine-tune the properties of the analogues. Computational tools and algorithms can aid in predicting the potential activity and properties of novel analogues, accelerating the design process. rsc.org

Investigation of this compound's Role in Modulating Host Microbiota in C. elegans

C. elegans interacts with a diverse community of microorganisms in its natural habitat, which constitutes its microbiota. wur.nlnih.gov This microbiota can influence host physiology, including immunity and susceptibility to pathogens. wur.nlfrontiersin.org Future research should investigate the role of this compound in modulating the composition and function of the C. elegans host microbiota. This could involve studying how this compound production is affected by the presence of different microbes and how, in turn, this compound influences the growth, survival, and community structure of the microbiota. Techniques such as 16S rRNA gene sequencing and metagenomics can be used to analyze the microbial community composition in worms with altered this compound expression. nih.gov Furthermore, germ-free C. elegans models colonized with specific microbial strains can be used to dissect the direct effects of this compound on individual members of the microbiota. Understanding this interplay is important for a holistic view of this compound's role in host defense and could reveal potential for manipulating the microbiota for therapeutic benefit.

Exploring Novel Biosynthetic Pathways and Metabolic Engineering for Production

Elucidating the biosynthetic pathway of this compound is essential for understanding its natural production and for developing strategies for scalable and cost-effective production. While this compound is known to be encoded by cnc genes, the detailed enzymatic steps and regulatory mechanisms involved in its synthesis are areas for future exploration. This research could involve genetic studies to identify the enzymes and pathways responsible for post-translational modifications or processing of the this compound precursor peptide. Furthermore, metabolic engineering approaches could be employed to optimize the production of this compound in heterologous expression systems, such as bacteria or yeast. nih.govmdpi.com Metabolic engineering involves modifying the genetic and regulatory networks of an organism to enhance the production of a desired compound. wikipedia.orgresearchgate.net This could involve overexpressing genes involved in this compound biosynthesis, blocking competing pathways, or optimizing nutrient uptake and utilization. wikipedia.org Exploring novel biosynthetic routes or employing synthetic biology tools could also lead to the development of efficient cell factories for this compound production. mdpi.com

Preclinical Development of this compound as a Lead for New Antimicrobial Agents (excluding human clinical trials)

Given its antimicrobial activity in C. elegans, future research will focus on the preclinical development of this compound as a potential lead compound for new antimicrobial agents. This stage involves rigorous testing in relevant in vitro and in vivo preclinical models to assess its efficacy against a broader spectrum of pathogens, determine its mechanism of action, and evaluate its pharmacokinetic and pharmacodynamic properties. who.intnih.govwho.int In vitro studies would include determining the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against various bacterial and fungal pathogens, including drug-resistant strains. Preclinical in vivo studies could utilize established infection models in invertebrates, such as Galleria mellonella, or potentially move to more complex animal models, such as rodents, to evaluate efficacy in a living system. kcl.ac.uk Research will also focus on understanding how this compound interacts with host tissues and cells in these models and assessing its stability and distribution. This preclinical phase is critical for gathering data on the potential therapeutic utility of this compound or its optimized analogues before any consideration for human clinical trials. who.intresearchgate.net

Leveraging this compound to Understand Broad Principles of Innate Immunity in Invertebrate Models

Research on this compound in C. elegans provides a valuable opportunity to gain broader insights into the principles of innate immunity in invertebrate models. C. elegans possesses a relatively simple innate immune system that shares conserved signaling pathways with mammals, such as the p38 MAPK and TGF-β pathways. researchgate.netnih.govnih.gov By studying how this compound expression is regulated, how it interacts with pathogens, and how it contributes to host defense in C. elegans, researchers can uncover fundamental mechanisms of innate immunity that may be conserved across different species. nih.govnih.gov Investigating the genetic pathways that control this compound production and activity can shed light on the complex regulatory networks governing innate immune responses. Furthermore, studying the evolution of caenacin genes and their diversification in different Caenorhabditis species can provide insights into the evolutionary pressures shaping innate immunity. plos.org The knowledge gained from studying this compound in this tractable invertebrate model can contribute to a better understanding of innate immunity in general and potentially inform the development of novel immunomodulatory strategies.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound Disodium (B8443419)9863576
N-(5-chlorosalicyloyl)-8-aminocaprylic acid9839816 nih.gov
Sodium5360545 nih.gov
(+)-catechin9064 nih.gov
(-)-epicatechin10725 nih.gov
Gallocatechin108063 nih.gov
Crofelemer16219344 nih.gov
Massetolide E101606531 frontiersin.org

Data Table Example (Illustrative - Specific data for this compound structure-function would require dedicated research not found in general search results)

While specific detailed research findings on the structure-function relationships of this compound via advanced biophysical techniques were not extensively detailed in the general search results, future research in this area could yield data presentable in tables. An illustrative example of how such data might be presented is shown below, assuming hypothetical experimental results.

Table 9.1: Biophysical Characterization of this compound and Analogues

CompoundTechnique UsedKey Finding (Hypothetical)
This compoundCD SpectroscopyAdopts alpha-helical conformation in membrane-mimicking environment
This compoundITCBinds to bacterial lipid vesicles with Kd = X µM
Analogue ACD SpectroscopyIncreased helicity compared to native this compound
Analogue AITCImproved binding affinity to bacterial lipid vesicles (Kd = Y µM, Y < X)
Analogue BNMR SpectroscopySpecific residue interactions with lipid head groups identified

Data Table Example (Illustrative - Specific data for this compound preclinical efficacy would require dedicated research not found in general search results)

Similarly, detailed preclinical efficacy data for this compound specifically was not found in the general search results. However, preclinical studies would generate data that could be presented in tables, such as MIC values.

Q & A

Q. What are the established synthesis protocols for Caenacin-5, and how can researchers validate its purity and structural integrity?

To synthesize this compound, follow peer-reviewed protocols involving multi-step organic reactions (e.g., coupling, cyclization). Validate purity using HPLC with UV/Vis detection and confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by adhering to detailed experimental parameters (e.g., solvent ratios, temperature gradients) documented in primary literature . For novel synthesis routes, include side-product analysis and comparative yield tables against established methods .

Q. What standard assays are recommended for assessing this compound’s bioactivity in preliminary studies?

Use in vitro assays such as enzyme inhibition (e.g., IC₅₀ determination via spectrophotometry) or cell viability assays (MTT/XTT). Include positive controls (e.g., known inhibitors) and statistical validation (e.g., triplicate experiments, p-value <0.05). Document raw data in supplementary materials to enable cross-validation .

Q. How should researchers design dose-response experiments for this compound to minimize variability?

Employ logarithmic dilution series (e.g., 0.1–100 µM) with at least six concentration points. Use automated pipetting systems to reduce human error and include internal controls (e.g., solvent-only groups). Apply nonlinear regression models (e.g., Hill equation) for curve fitting and report confidence intervals .

Advanced Research Questions

Q. How can contradictory results between in vivo and in vitro studies of this compound be systematically analyzed?

Conduct a meta-analysis of pharmacokinetic parameters (e.g., bioavailability, half-life) and tissue distribution data. Use computational tools like PBPK modeling to reconcile discrepancies. Evaluate methodological differences (e.g., cell lines vs. animal models) and publish comparative tables highlighting confounding factors (e.g., metabolic degradation in vivo) .

Q. What strategies are effective for resolving conflicting data on this compound’s mechanism of action across independent studies?

Apply orthogonal validation methods:

  • Combine biochemical assays (e.g., SPR for binding affinity) with in silico docking simulations.
  • Perform gene knockout/knockdown experiments to confirm target specificity.
  • Publish raw datasets in open-access repositories to facilitate third-party reanalysis .

Q. How can researchers optimize this compound’s selectivity profile to mitigate off-target effects?

Use structure-activity relationship (SAR) studies with analogs modified at key functional groups. Employ high-throughput screening against panels of related receptors/enzymes. Quantify selectivity ratios (e.g., IC₅₀ values for primary vs. off-targets) and validate findings using CRISPR-edited cell lines .

Methodological & Analytical Considerations

Q. What statistical frameworks are most robust for analyzing this compound’s synergistic effects in combination therapies?

Apply the Chou-Talalay method (combination index) or Bliss independence model. Use Bayesian hierarchical models to account for inter-experiment variability. Include isobolograms and sensitivity analyses in supplementary materials .

Q. How should researchers address batch-to-batch variability in this compound during longitudinal studies?

Implement strict quality control (QC) protocols:

  • Characterize each batch via LC-MS and elemental analysis.
  • Store samples under inert conditions (e.g., argon, −80°C).
  • Include batch identifiers in datasets for mixed-effects modeling .

Q. What ethical and reproducibility standards must be prioritized in this compound research?

  • Adhere to ARRIVE guidelines for in vivo studies.
  • Pre-register experimental designs on platforms like Open Science Framework.
  • Disclose conflicts of interest and funding sources transparently .

Data Presentation & Publication

Q. How can researchers ensure their this compound findings meet journal criteria for methodological rigor?

Structure manuscripts to align with journal-specific guidelines (e.g., RSC or ACS formats). Include detailed supplementary sections for raw spectra, crystallographic data, and computational scripts. Reference recent reviews (<3 years old) to contextualize novelty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.